3-[4-[(3-fluorophenyl)methoxy]phenyl]-N,2-dimethylprop-2-enamide
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Overview
Description
3-[4-[(3-fluorophenyl)methoxy]phenyl]-N,2-dimethylprop-2-enamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a fluorophenyl group, a methoxyphenyl group, and a dimethylprop-2-enamide moiety, making it a molecule of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[(3-fluorophenyl)methoxy]phenyl]-N,2-dimethylprop-2-enamide typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-fluorophenylmethanol with 4-hydroxybenzaldehyde to form 3-fluorophenylmethoxybenzaldehyde. This intermediate is then subjected to a condensation reaction with N,N-dimethylprop-2-enamide under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature, and pressure conditions, as well as advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[4-[(3-fluorophenyl)methoxy]phenyl]-N,2-dimethylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[4-[(3-fluorophenyl)methoxy]phenyl]-N,2-dimethylprop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 3-[4-[(3-fluorophenyl)methoxy]phenyl]-N,2-dimethylprop-2-enamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or interact with neurotransmitter receptors, thereby influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
{4-[(3-fluorophenyl)methoxy]phenyl}methanamine hydrochloride: Shares a similar fluorophenylmethoxy structure but differs in its amine functionality.
N-[3-[4-amino-3-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]phenyl]prop-2-enamide: Contains a similar fluorophenylmethoxy group but has additional functional groups and a different core structure.
Uniqueness
3-[4-[(3-fluorophenyl)methoxy]phenyl]-N,2-dimethylprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
649740-33-0 |
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Molecular Formula |
C18H18FNO2 |
Molecular Weight |
299.3 g/mol |
IUPAC Name |
3-[4-[(3-fluorophenyl)methoxy]phenyl]-N,2-dimethylprop-2-enamide |
InChI |
InChI=1S/C18H18FNO2/c1-13(18(21)20-2)10-14-6-8-17(9-7-14)22-12-15-4-3-5-16(19)11-15/h3-11H,12H2,1-2H3,(H,20,21) |
InChI Key |
XIVPRMLJUZWDDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)OCC2=CC(=CC=C2)F)C(=O)NC |
Origin of Product |
United States |
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